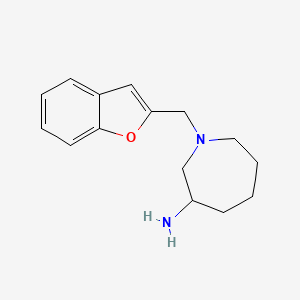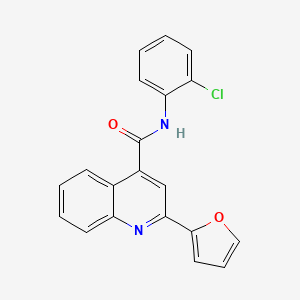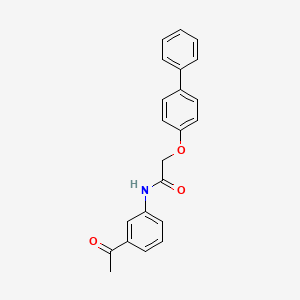
1-(1-benzofuran-2-ylmethyl)-3-azepanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-benzofuran-2-ylmethyl)-3-azepanamine dihydrochloride, also known as PNU-69176E, is a highly selective agonist for the serotonin 5-HT1A receptor. This compound has shown promising results in preclinical studies for its potential therapeutic applications in the treatment of anxiety, depression, and other psychiatric disorders.
Wirkmechanismus
1-(1-benzofuran-2-ylmethyl)-3-azepanamine dihydrochloride is a highly selective agonist for the serotonin 5-HT1A receptor. This receptor is involved in the regulation of anxiety, depression, and other psychiatric disorders. Activation of the 5-HT1A receptor by this compound leads to an increase in serotonin release, which in turn regulates the activity of other neurotransmitter systems. This ultimately results in the anxiolytic and antidepressant effects observed in preclinical studies.
Biochemical and Physiological Effects:
This compound has been shown to increase serotonin release in the prefrontal cortex and hippocampus, regions of the brain involved in the regulation of mood and cognition. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. Additionally, this compound has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, a key regulator of the stress response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(1-benzofuran-2-ylmethyl)-3-azepanamine dihydrochloride is its high selectivity for the serotonin 5-HT1A receptor, which reduces the potential for off-target effects. Additionally, this compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 1-(1-benzofuran-2-ylmethyl)-3-azepanamine dihydrochloride. One area of interest is the potential use of this compound in the treatment of post-traumatic stress disorder (PTSD). Preclinical studies have shown that this compound has anxiolytic effects in animal models of PTSD. Another area of interest is the potential use of this compound in combination with other drugs for the treatment of depression and anxiety. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential for therapeutic applications.
Synthesemethoden
The synthesis of 1-(1-benzofuran-2-ylmethyl)-3-azepanamine dihydrochloride involves several steps. First, 2-(aminomethyl)benzofuran is reacted with 2-chloroethylamine hydrochloride to form 1-(2-chloroethyl)-2-(aminomethyl)benzofuran. This intermediate is then reacted with 6-bromohexan-1-amine to form 1-(1-benzofuran-2-ylmethyl)-3-azepanamine. Finally, the dihydrochloride salt of this compound is obtained by treating the free base with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
1-(1-benzofuran-2-ylmethyl)-3-azepanamine dihydrochloride has been extensively studied for its potential therapeutic applications in the treatment of anxiety and depression. Preclinical studies have shown that this compound has anxiolytic and antidepressant effects in animal models. This compound has also been shown to improve cognitive function and memory in animal studies. Additionally, this compound has shown potential for the treatment of neuropathic pain.
Eigenschaften
IUPAC Name |
1-(1-benzofuran-2-ylmethyl)azepan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c16-13-6-3-4-8-17(10-13)11-14-9-12-5-1-2-7-15(12)18-14/h1-2,5,7,9,13H,3-4,6,8,10-11,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAYMITXXGMPHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)N)CC2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N~1~-(3-hydroxypropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5603996.png)
![5-tert-butyl-4-[(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)methyl]-2-furamide](/img/structure/B5603999.png)

![4-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5604003.png)
![3-amino-4,6-dimethyl-N-1-naphthylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5604012.png)

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[4-(4-methylpiperazin-1-yl)benzoyl]piperidin-4-ol](/img/structure/B5604021.png)
![8-tert-butyl-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B5604046.png)
![2-benzyl-8-[(benzyloxy)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5604047.png)
![2-methyl-6-[(4-pyrimidin-2-ylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5604071.png)
![2-ethyl-N-(tetrahydrofuran-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5604078.png)